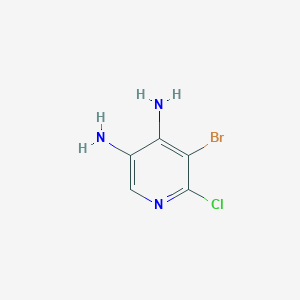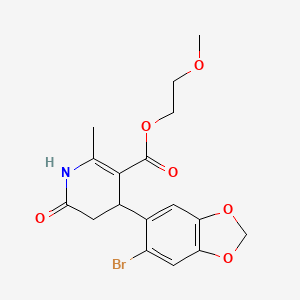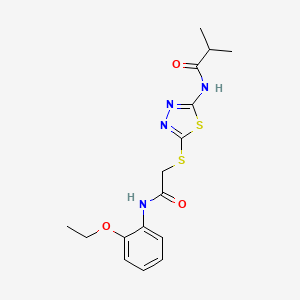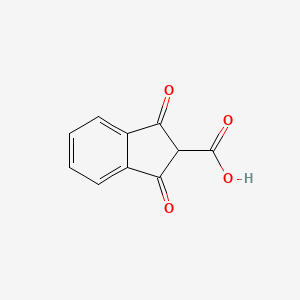
1H-Indene-2-carboxylic acid, 2,3-dihydro-1,3-dioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene-2-carboxylic acid, 2,3-dihydro-1,3-dioxo- is an organic compound with the molecular formula C10H8O3 It is a derivative of indene, a bicyclic hydrocarbon, and features a carboxylic acid group along with two ketone functionalities
Preparation Methods
The synthesis of 1H-Indene-2-carboxylic acid, 2,3-dihydro-1,3-dioxo- typically involves organic synthesis techniques. One common method is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base. For example, the reaction of 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile with tert-butyl acetoacetate in the presence of acetic anhydride and triethylamine can yield this compound . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
1H-Indene-2-carboxylic acid, 2,3-dihydro-1,3-dioxo- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indene-2-carboxylic acid, 2,3-dihydro-1,3-dioxo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Indene-2-carboxylic acid, 2,3-dihydro-1,3-dioxo- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Indene-2-carboxylic acid, 2,3-dihydro-1,3-dioxo- can be compared with other similar compounds, such as:
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: This compound has a similar structure but features a methyl ester group instead of a carboxylic acid group.
2,2-Dihydroxy-1H-indene-1,3(2H)-dione (Ninhydrin): This compound is used in amino acid analysis and has a similar indene core structure. The uniqueness of 1H-Indene-2-carboxylic acid, 2,3-dihydro-1,3-dioxo- lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
7033-76-3 |
|---|---|
Molecular Formula |
C10H6O4 |
Molecular Weight |
190.15 g/mol |
IUPAC Name |
1,3-dioxoindene-2-carboxylic acid |
InChI |
InChI=1S/C10H6O4/c11-8-5-3-1-2-4-6(5)9(12)7(8)10(13)14/h1-4,7H,(H,13,14) |
InChI Key |
MGBORDODZOQCPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


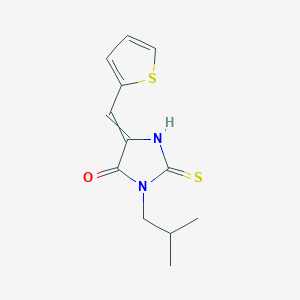
![1,1'-Heptane-1,7-diylbis[3-(4-methoxyphenyl)(thiourea)]](/img/structure/B12468238.png)
![4-chloro-N-[2-(propan-2-ylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12468242.png)
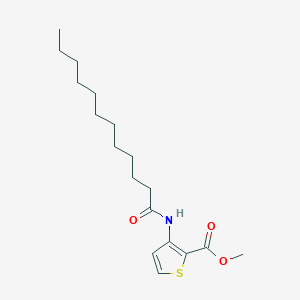
![N-[1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine](/img/structure/B12468261.png)
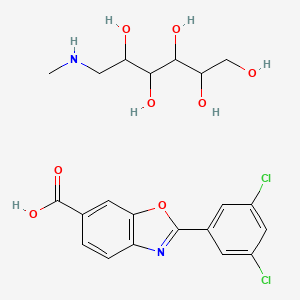
![3-Nitro-4-{2-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]ethoxy}benzenesulfonamide](/img/structure/B12468296.png)
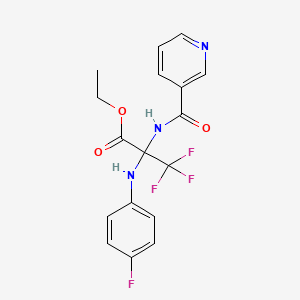
![2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468304.png)
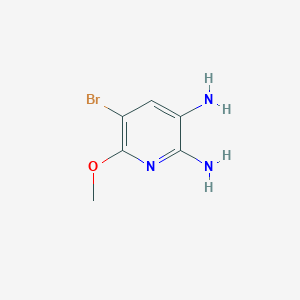
![2-(3-Nitrophenyl)-2-oxoethyl 4-({5-[2-(4-chlorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12468312.png)
